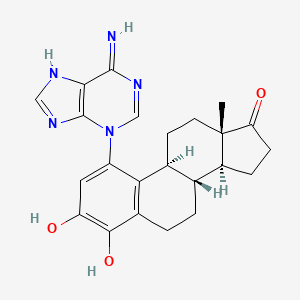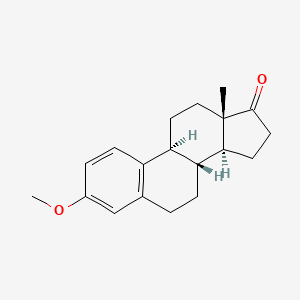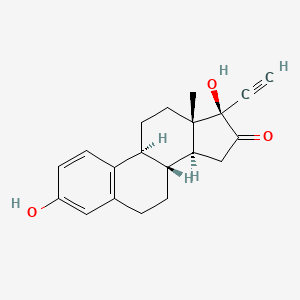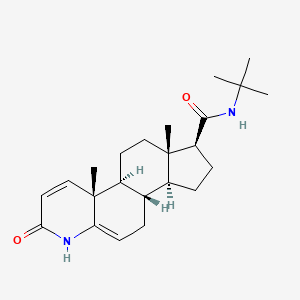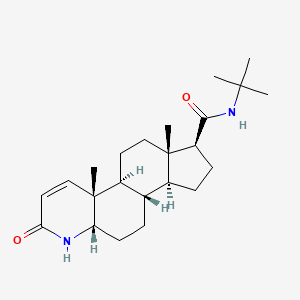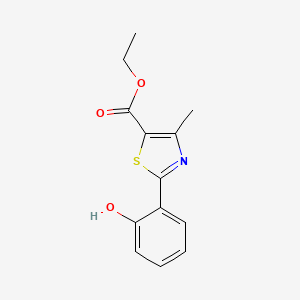
Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Overview
Description
An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.
Scientific Research Applications
Synthesis of Key Intermediates
Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate is utilized as a key intermediate in the synthesis of various compounds. For instance, it is used in the synthesis of febuxostat, a xanthine oxidase inhibitor for the treatment of hyperuricemia and gout. This synthesis involves multiple steps including cyclization, formylation, and dehydration, demonstrating its role in complex chemical processes (W. Shaojie, 2010), (Zheng Zhi-bing, 2008), (Yang Wei, 2012).
Ratiometric Fluorescent Probes
The compound has been synthesized for use in ratiometric fluorescent probes, particularly for the selective detection of cysteine and homocysteine in aqueous media. This application is significant in analytical chemistry and diagnostics, where it helps in understanding the molecular and physiological processes involving biothiols (Risong Na et al., 2016), (Yi Wang et al., 2017).
Antimicrobial Activities
This compound is modified and synthesized for evaluating its antimicrobial activities. The structure-activity relationships of these derivatives are analyzed through techniques like 3D-QSAR, highlighting its potential in the development of new antimicrobial agents (N. Desai et al., 2019), (B. Mruthyunjayaswamy & S. Basavarajaiah, 2009).
Anticancer Research
This compound is also used in the synthesis of new thiazole compounds with potential anticancer activity. These compounds are tested against cancer cells, such as breast cancer cells MCF7, indicating its importance in cancer research and drug development (J. P. Sonar et al., 2020).
Photophysical Properties
The compound has been studied for its photophysical properties, demonstrating its potential use in photochemical reactions and as a sensitizer in photo-oxidation processes. This application is relevant in the field of photochemistry and materials science (M. Amati et al., 2010).
Properties
IUPAC Name |
ethyl 2-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-6-4-5-7-10(9)15/h4-7,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZUGQAIENWRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








